Cytotoxicity Advantage: RSV L-protein-IN-3 vs. Ribavirin
RSV L-protein-IN-3 demonstrates significantly lower cytotoxicity than the clinical nucleoside analog Ribavirin in HEp-2 cells, with a CC50 of 16 μM compared to 200 μM for Ribavirin [1]. This 12.5-fold higher CC50 indicates a favorable safety margin for cellular assays.
| Evidence Dimension | Cytotoxicity (CC50) |
|---|---|
| Target Compound Data | 16 μM |
| Comparator Or Baseline | Ribavirin: 200 μM |
| Quantified Difference | 12.5-fold higher CC50 (lower cytotoxicity) |
| Conditions | HEp-2 cells, MTT assay |
Why This Matters
Lower cytotoxicity reduces confounding effects in cell-based antiviral assays and may indicate a broader therapeutic window in downstream studies.
- [1] Liuzzi M, Mason SW, Cartier M, et al. Inhibitors of respiratory syncytial virus replication target cotranscriptional mRNA guanylylation by viral RNA-dependent RNA polymerase. J Virol. 2005;79(20):13105-13115. doi:10.1128/JVI.79.20.13105-13115.2005 View Source
